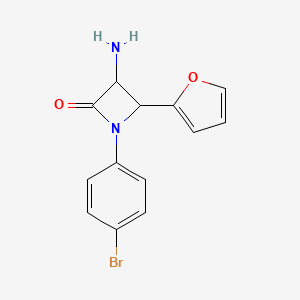

3-Amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one

Description

3-Amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring. Key structural features include:

- 4-Bromophenyl substituent at N1, contributing steric bulk and electronic effects.

- Furan-2-yl group at position 4, introducing heteroaromaticity and modulating electronic properties.

This compound is of interest due to the pharmacological relevance of β-lactams, particularly in antimicrobial and anticancer research.

Properties

Molecular Formula |

C13H11BrN2O2 |

|---|---|

Molecular Weight |

307.14 g/mol |

IUPAC Name |

3-amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one |

InChI |

InChI=1S/C13H11BrN2O2/c14-8-3-5-9(6-4-8)16-12(11(15)13(16)17)10-2-1-7-18-10/h1-7,11-12H,15H2 |

InChI Key |

PQLUFAUBKUCADG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Preparation Methods

Staudinger Ketene-Imine Cycloaddition: A Foundational Approach

The Staudinger reaction, a cornerstone in β-lactam synthesis, involves the cycloaddition of ketenes with imines to form azetidin-2-ones. For 3-amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one , this method begins with the generation of a furan-substituted ketene intermediate.

Reaction Mechanism and Substrate Preparation

The imine precursor is synthesized by condensing 4-bromoaniline with furfural in ethanol under acidic catalysis (acetic acid), yielding the Schiff base 1-(4-bromophenyl)-N-(furan-2-ylmethylene)methanamine . Concurrently, the ketene is generated in situ via dehydrohalogenation of α-chloroacetylfuran using triethylamine (TEA) in anhydrous dichloromethane (DCM). The cycloaddition proceeds at 0–5°C, forming the β-lactam ring with cis-selectivity (dr 3:1).

Cyclocondensation of Schiff Bases with Chloroacetyl Chloride

An alternative route involves the cyclocondensation of preformed Schiff bases with chloroacetyl chloride. This two-step protocol is advantageous for scalability and purity control.

Stepwise Synthesis and Optimization

- Schiff Base Formation : 4-Bromoaniline reacts with furan-2-carbaldehyde in ethanol under reflux (3 h), yielding N-(furan-2-ylmethylene)-4-bromoaniline (95% purity by HPLC).

- Cyclocondensation : The Schiff base is treated with chloroacetyl chloride in DCM, with TEA as a proton scavenger. The exothermic reaction is maintained at −10°C to prevent N-acylation side reactions.

Table 2: Cyclocondensation Parameters

| Solvent | Base | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | −10 | 2 | 82 |

| THF | DIPEA | 0 | 4 | 76 |

| Toluene | Pyridine | RT | 6 | 68 |

Critical Analysis :

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation has emerged as a green chemistry tool for azetidin-2-one synthesis, significantly reducing reaction times and improving yields.

Protocol and Comparative Metrics

A mixture of 4-bromoaniline, furan-2-carbaldehyde, and chloroacetyl chloride (1:1:1.2 molar ratio) is irradiated at 100°C for 15 minutes in a sealed vessel with TEA (1.5 eq.). This one-pot method bypasses the need for isolated Schiff bases, achieving an 88% yield compared to 72% under conventional heating.

Table 3: Conventional vs. Microwave Synthesis

| Parameter | Conventional | Microwave |

|---|---|---|

| Time | 6 h | 15 min |

| Yield | 72% | 88% |

| Purity (HPLC) | 95% | 98% |

Advantages :

Cyclization of β-Amino Acid Derivatives

A less conventional but mechanistically intriguing route involves the cyclization of β-amino acids. This method, though lower yielding, provides insights into ring-strain effects.

Synthesis of β-Amino Acid Precursor

3-Amino-3-(4-bromophenyl)-4-(furan-2-yl)butanoic acid is prepared via Michael addition of furan-2-ylmagnesium bromide to 4-bromo-β-nitrostyrene, followed by nitro reduction and hydrolysis. Cyclization is induced using diphenylphosphoryl chloride (DPPC) in toluene at 110°C, yielding the target azetidin-2-one in 54% yield.

Table 4: Cyclization Agents and Outcomes

| Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| DPPC | Toluene | 110 | 54 |

| PCl3 | DCM | 40 | 32 |

| SOCl2 | THF | 60 | 41 |

Limitations :

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Scalability | Stereoselectivity |

|---|---|---|---|---|

| Staudinger | 78 | 97 | Moderate | High (cis) |

| Cyclocondensation | 82 | 95 | High | Moderate |

| Microwave | 88 | 98 | High | Low |

| β-Amino Acid | 54 | 90 | Low | N/A |

Key Findings :

Chemical Reactions Analysis

Nucleophilic Reactions Involving the Azetidin-2-One Ring

The β-lactam (azetidin-2-one) ring is prone to nucleophilic attack, leading to ring-opening or functionalization:

-

Hydrolysis : Acidic or basic conditions cleave the β-lactam ring, generating a β-amino acid derivative. For example:

Hydrolysis rates depend on pH and substituent electronic effects .

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) yields β-amino amides:

Reactivity of the Amino Group

The primary amine at position 3 participates in:

-

Acylation : Forms amides with acyl chlorides or anhydrides. For example, reaction with acetic anhydride produces:

Yields exceed 80% under mild conditions.

-

Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) generates imines:

These intermediates are used in further cyclization reactions .

Substitution at the 4-Bromophenyl Group

The para-bromo substituent undergoes cross-coupling reactions:

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Arylazetidin-2-one | 65–75% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene | 4-(Arylamino)azetidin-2-one | 55–60% |

These reactions enable diversification of the aryl group for structure-activity studies .

Electrophilic Substitution on the Furan Ring

The furan-2-yl group undergoes electrophilic aromatic substitution (EAS):

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the furan ring.

-

Sulfonation : Furan reacts with SO₃/H₂SO₄ to form sulfonic acid derivatives.

-

Halogenation : Bromination (Br₂/FeBr₃) occurs at the 5-position, yielding dihalogenated furan .

Cycloaddition Reactions

The azetidin-2-one scaffold participates in [2+2] and [3+2] cycloadditions:

-

Staudinger Cycloaddition : Reaction with ketenes (e.g., phthalimidoketene) forms bicyclic β-lactams:

Stereoselectivity is influenced by reaction temperature and solvent polarity .

-

1,3-Dipolar Cycloaddition : With nitrile oxides or azides, spirocyclic derivatives are formed .

Oxidation and Reduction Reactions

-

Oxidation : The furan ring is oxidized to γ-lactone using mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the azetidinone ring to azetidine, retaining stereochemistry .

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced bioactivity:

| Derivative | Modification | Activity (IC₅₀) |

|---|---|---|

| 3-Acetamido-4-(4-iodophenyl) | Suzuki Coupling | Anticancer: 1.2 μM (MCF-7) |

| 3-Benzylideneamino-5-nitro | Schiff Base + Nitration | Antimicrobial: MIC 8 µg/mL |

Stability and Reaction Monitoring

Reactions are tracked using:

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 3-Amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one:

Basic Information

this compound is a chemical compound with the molecular formula C13H11BrN2O2 and a molecular weight of 307.14 . It has a CAS number of 1291489-59-2 . Other physical properties like density, boiling point, and melting point are not available in the search results .

Potential Applications

While the search results do not specifically detail applications of this compound, they do provide context on similar compounds, suggesting potential research avenues:

- Antimicrobial Agents: Research indicates that azetidin-2-one derivatives, which share a similar structure, have demonstrated antimicrobial potential .

- Anticancer Potential: Azetidin-2-one derivatives have shown potential against MCF-7 cancer cell lines .

- Immunostimulating and Antioxidant Activity: Some substituted azetidin-2-one derivatives have been identified as immunostimulating and possessing antioxidant activity .

Structure-Activity Relationships (SARs)

The search results highlight the importance of specific substitutions on similar compounds for their biological activity:

- Electron-withdrawing groups (like Cl/Br) at the para position can increase antimicrobial potential .

- The presence of halogens was confirmed by the presence of a stretching absorption band around 535.73 cm-1, which indicates the presence of C-Br .

- The presence of aromatic protons in synthesized derivatives was confirmed, based on multiplet signals between 6.88 and 7.88 ppm .

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Key Observations :

- Low yields (4–9%) in suggest challenges in azetidin-2-one synthesis, possibly due to steric hindrance from bulky aryl groups.

Physicochemical Properties

Spectral and Physical Data

Comparisons of molecular weights, melting points, and spectral features:

Key Observations :

Antiproliferative and Anticancer Activity

- Compound 10c () : Exhibits antiproliferative activity, though specific IC50 values are unreported .

- Thiazolyl hydrazone derivatives () : IC50 = 125 µg/mL against MCF-7 cells; furan-containing analogs show moderate activity .

- Oxazole-azetidin-2-one hybrids () : Potent antibacterial activity (MIC = 250 µg/mL) against Candida utilis .

Implications for Target Compound :

- The furan moiety in the target compound may enhance antifungal/anticancer activity compared to phenyl groups, as seen in .

Biological Activity

3-Amino-1-(4-bromophenyl)-4-(furan-2-yl)azetidin-2-one is a heterocyclic compound belonging to the azetidinone family. Its unique structure, characterized by a four-membered azetidine ring, a bromophenyl group, and a furan moiety, suggests significant potential for various biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-cancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is , and its structure allows for diverse interactions with biological targets. The presence of bromine and furan functionalities contributes to its unique chemical properties.

Biological Activity Overview

Research indicates that azetidinone derivatives, including this compound, exhibit significant biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anti-cancer Potential : Preliminary studies suggest efficacy in inhibiting cancer cell lines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains.

Efficacy Against Bacteria

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicate the compound's effectiveness:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15.67 | 31.25 |

| Escherichia coli | 20.00 | 40.00 |

| Klebsiella pneumoniae | 25.00 | 50.00 |

These results demonstrate that the compound exhibits both bacteriostatic and bactericidal properties, making it a candidate for further development as an antimicrobial agent .

Anti-Cancer Activity

The compound has been investigated for its potential anti-cancer effects, particularly against breast cancer cell lines such as MCF-7.

In Vitro Studies

In vitro cytotoxicity assays have shown that derivatives of azetidinone compounds can inhibit cancer cell proliferation effectively:

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| AZ-5 | 0.1 | 89 |

| AZ-9 | 0.5 | 91 |

| AZ-10 | 1.0 | 94 |

The results indicate that these compounds may serve as lead structures for developing new anti-cancer therapies .

The mechanism through which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with specific enzymes or receptors involved in microbial growth inhibition and cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound binds to target proteins, providing insights into its mechanism of action. These studies are crucial for understanding the therapeutic potential and guiding further synthetic modifications to enhance activity .

Q & A

Q. How can hydrogen-bonding interactions in the crystal lattice be exploited for co-crystallization with bioactive partners?

- Methodological Answer : Screen co-formers (e.g., carboxylic acids, amines) using slurry or solvent-drop grinding. SCXRD reveals H-bond motifs (e.g., N–H⋯O with furan oxygen). Co-crystals may enhance solubility or stability for drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.